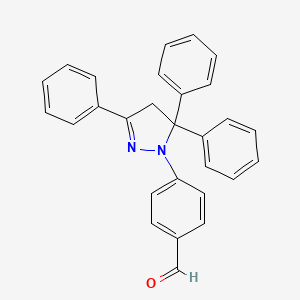![molecular formula C17H22O5 B12887649 Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester CAS No. 616886-29-4](/img/structure/B12887649.png)
Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(prop-1-yn-1-yl)benzoic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for ether cleavage.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The prop-1-yn-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is unique due to its combination of ester and ether functionalities along with the prop-1-yn-1-yl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
616886-29-4 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3 |
InChI Key |
YPEQWIROERRISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



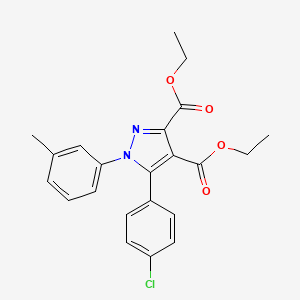


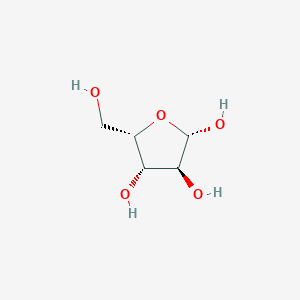
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
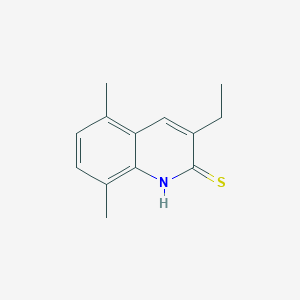
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
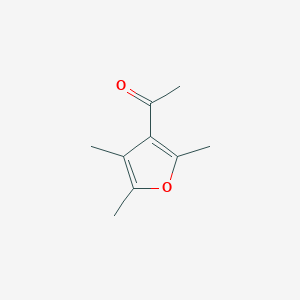

![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
